N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, its use in humans was discontinued due to safety concerns. Despite this, GW501516 has gained popularity in the scientific community due to its potential in enhancing athletic performance and improving endurance.
Mécanisme D'action
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance and performance.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects, including increased endurance, improved glucose metabolism, reduced inflammation, and increased muscle fiber size. It has also been shown to have cardioprotective effects and may have potential in treating heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for PPARδ. However, its potential toxicity and safety concerns limit its use in human studies, and caution should be taken when interpreting results from animal studies.
Orientations Futures
There are several future directions for research on N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide, including exploring its potential in treating metabolic disorders, investigating its effects on cancer prevention and treatment, and developing safer and more effective PPARδ agonists. Additionally, further research is needed to fully understand the mechanisms of action and long-term effects of this compound.
In conclusion, this compound has potential in improving athletic performance and treating metabolic disorders. However, its safety concerns and limitations in human studies should be taken into consideration. Further research is needed to fully understand its mechanisms of action and potential future applications.
Méthodes De Synthèse
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with 4-ethoxyphenethylamine, followed by reduction with sodium borohydride and subsequent acylation with acetic anhydride. The final product is obtained after purification and characterization by various analytical techniques.
Applications De Recherche Scientifique
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide has been extensively studied in various scientific fields, including sports science, pharmacology, and toxicology. Its potential uses include improving endurance and performance in athletes, treating metabolic disorders, and preventing cancer.
Propriétés
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16-10-6-13(7-11-16)12(2)18-17(20)14-4-8-15(9-5-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIZPBPMKQXDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.